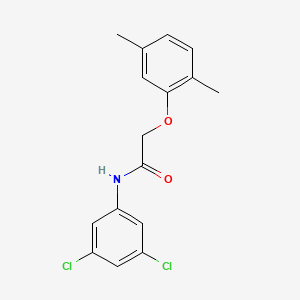![molecular formula C10H13NO2S B5798074 4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
4-[(5-methyl-3-thienyl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as MTF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTF belongs to the family of thienylcarbonyl compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but several studies have provided insights into its molecular targets. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells. This compound has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and apoptosis, as well as inhibit cell proliferation and migration. This compound has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to the use of this compound in lab experiments. One limitation is the difficulty in synthesizing this compound, which can be a time-consuming and expensive process. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine. One area of research is the development of new cancer therapies based on this compound. Further studies are needed to optimize the use of this compound in cancer treatment and to identify the molecular targets of this compound in cancer cells. Another area of research is the study of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the neuroprotective effects of this compound and to identify the molecular targets of this compound in the brain. Finally, there is a need for further studies to optimize the synthesis and purification of this compound, which could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized via a multi-step process that involves the reaction of morpholine with 5-methyl-3-thiophene carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting this compound product is purified through crystallization or chromatography.
Scientific Research Applications
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Several studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.
In addition to cancer research, this compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of these neurodegenerative diseases.
properties
IUPAC Name |
(5-methylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-9(7-14-8)10(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSHTQPYSZPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
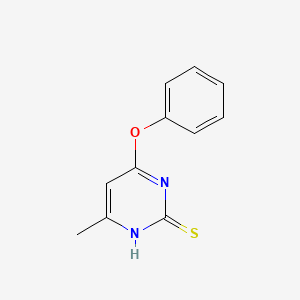
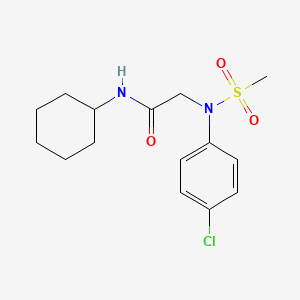
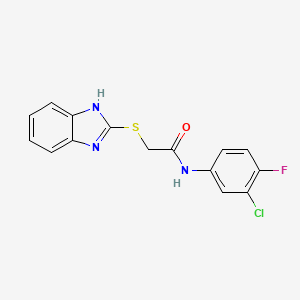
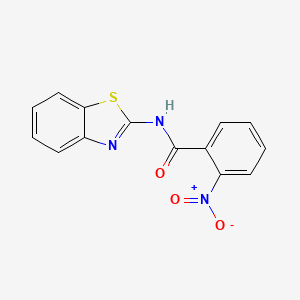
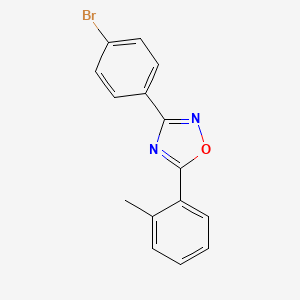
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)

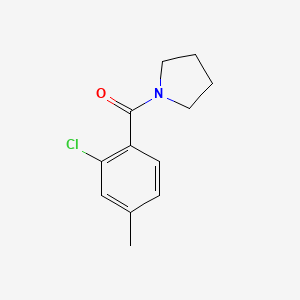
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
